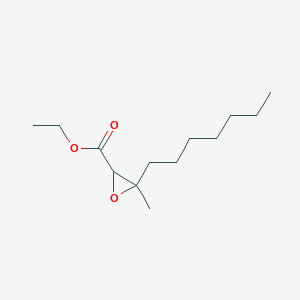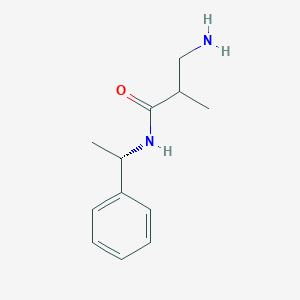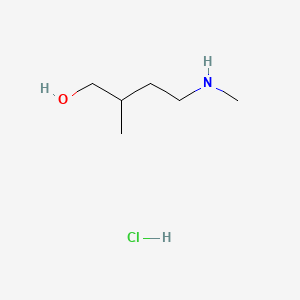![molecular formula C11H17NO4 B13480811 1-{[(Tert-butoxy)carbonyl]amino}spiro[2.2]pentane-1-carboxylic acid](/img/structure/B13480811.png)
1-{[(Tert-butoxy)carbonyl]amino}spiro[2.2]pentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(Tert-butoxy)carbonyl]amino}spiro[2.2]pentane-1-carboxylic acid is a synthetic organic compound known for its unique spiro structure. The compound features a spiro[2.2]pentane core, which is a bicyclic system where two rings share a single carbon atom. The tert-butoxycarbonyl (BOC) group is a common protecting group for amines in organic synthesis, making this compound valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(tert-butoxy)carbonyl]amino}spiro[2.2]pentane-1-carboxylic acid typically involves the following steps:
Formation of the Spiro[2.2]pentane Core: The spiro[2.2]pentane core can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the BOC Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{[(Tert-butoxy)carbonyl]amino}spiro[2.2]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The BOC-protected amine can participate in nucleophilic substitution reactions.
Deprotection Reactions: The BOC group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles under basic conditions.
Deprotection Reactions: Trifluoroacetic acid, hydrochloric acid in methanol, or aluminum chloride can be used for deprotection.
Major Products Formed
Substitution Reactions: The major products are typically substituted spiro[2.2]pentane derivatives.
Deprotection Reactions: The major product is the free amine form of the compound.
Scientific Research Applications
1-{[(Tert-butoxy)carbonyl]amino}spiro[2.2]pentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of biologically active molecules and peptides.
Medicine: Utilized in drug discovery and development for the synthesis of potential therapeutic agents.
Industry: Applied in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{[(tert-butoxy)carbonyl]amino}spiro[2.2]pentane-1-carboxylic acid primarily involves its role as a protecting group. The BOC group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The BOC group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(tert-butoxy)carbonyl]amino}spiro[2.2]pentane-1-carboxylic acid
- tert-Butoxycarbonyl-protected amines
Uniqueness
1-{[(Tert-butoxy)carbonyl]amino}spiro[2.2]pentane-1-carboxylic acid is unique due to its spiro[2.2]pentane core, which provides a rigid and constrained structure. This rigidity can influence the compound’s reactivity and interactions in chemical and biological systems, making it a valuable tool in synthetic chemistry and drug discovery .
Properties
Molecular Formula |
C11H17NO4 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[2.2]pentane-2-carboxylic acid |
InChI |
InChI=1S/C11H17NO4/c1-9(2,3)16-8(15)12-11(7(13)14)6-10(11)4-5-10/h4-6H2,1-3H3,(H,12,15)(H,13,14) |
InChI Key |
MUOSPDMHLGCSSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC12CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Fluorophenyl)methoxy]benzene-1-carboximidamide, acetic acid](/img/structure/B13480731.png)
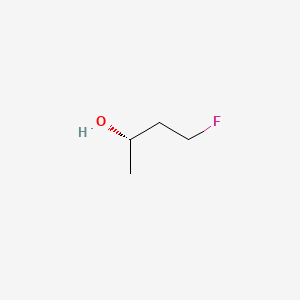
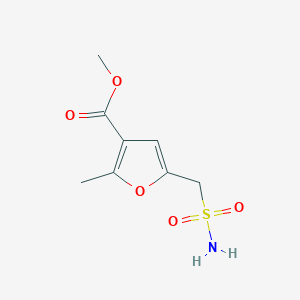

![methyl 2-[4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]acetate hydrochloride](/img/structure/B13480761.png)
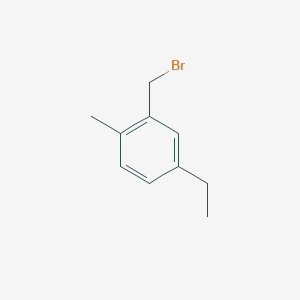
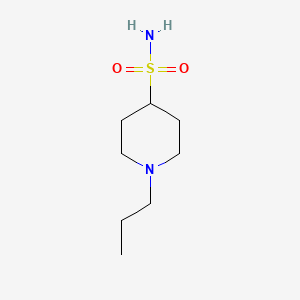

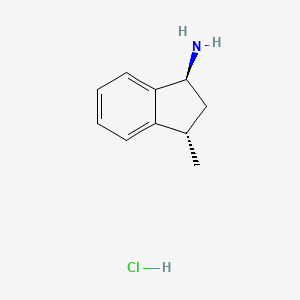
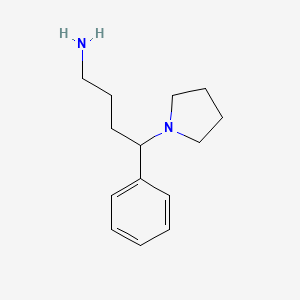
![6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid](/img/structure/B13480798.png)
